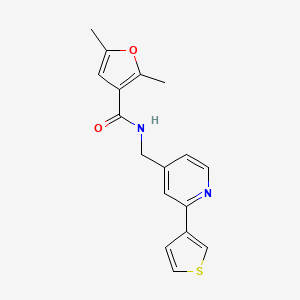
2,5-dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide, also known as DMTPF, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, including our compound of interest, have demonstrated antibacterial properties. Researchers have investigated their potential as novel antimicrobial agents. By targeting bacterial enzymes or cell wall components, these compounds could contribute to combating bacterial infections and addressing antibiotic resistance .
Anticancer Potential
The 1,3-diazole ring system in our compound plays a crucial role in its biological activity. Imidazole derivatives have been explored for their antitumor effects. They may interfere with cancer cell growth, inhibit angiogenesis, or induce apoptosis. Further studies are needed to evaluate the specific anticancer mechanisms of this compound .
Anti-Inflammatory Effects
Imidazole-containing molecules often exhibit anti-inflammatory properties. By modulating inflammatory pathways or suppressing cytokine production, they could be valuable in managing inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disorders .
Antiviral Activity
Certain imidazole derivatives have shown promise as antiviral agents. They may inhibit viral replication or entry into host cells. Investigating the potential of our compound against specific viruses could be an exciting avenue for future research .
Antioxidant Capacity
Imidazole-based compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. Assessing the antioxidant potential of our compound could provide insights into its cellular effects .
Anti-Protozoal and Antiprotozoal Properties
Imidazole derivatives have been studied for their activity against protozoan parasites. These compounds may disrupt essential metabolic pathways in protozoa, making them potential candidates for treating parasitic infections .
properties
IUPAC Name |
2,5-dimethyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-7-15(12(2)21-11)17(20)19-9-13-3-5-18-16(8-13)14-4-6-22-10-14/h3-8,10H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZIGJFHSJAIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2712158.png)
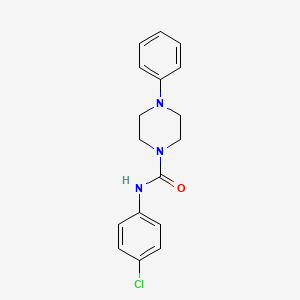
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2712162.png)
![7-Fluoro-3-[[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712163.png)
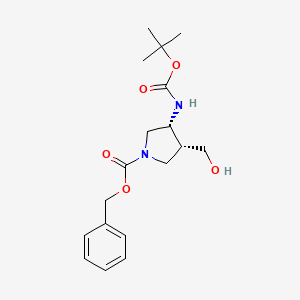
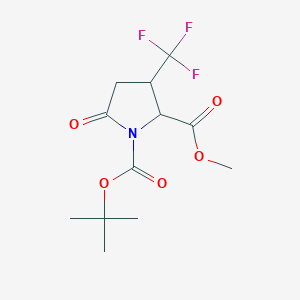
![N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2712169.png)
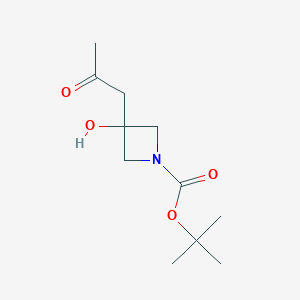
![5-amino-N-(4-methylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2712172.png)
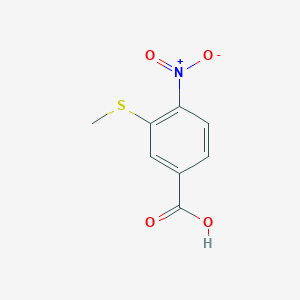
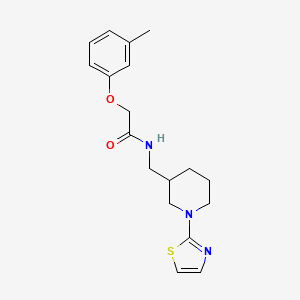
![2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712176.png)
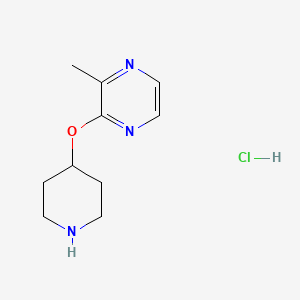
![2-[(4-Methoxyphenyl)methyl]pyridine](/img/structure/B2712181.png)